

Comprehensive IR Spectrum Analysis: 2-(2-Methoxyphenyl)acetamide

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Compound of Interest

Compound Name: 2-(2-Methoxyphenyl)acetamide

CAS No.: 33390-80-6

Cat. No.: B3022822

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CAS Registry Number: 33390-80-6 Molecular Formula: C

H

NO

Molecular Weight: 165.19 g/mol IUPAC Name: **2-(2-Methoxyphenyl)acetamide**^{[1][2][3][4]}

Executive Summary & Structural Context

This guide analyzes the vibrational spectroscopy of **2-(2-Methoxyphenyl)acetamide**. It is critical to distinguish this compound from its structural isomer,

-(2-Methoxyphenyl)acetamide (o-Acetanisidide, CAS 93-26-5).

- Target Molecule (Primary Amide): The amide group is attached to the benzene ring via a methylene bridge (). This results in a primary amide () functionality.

- Isomer (Secondary Amide): The amide nitrogen is directly attached to the ring. This results in a secondary amide () functionality.

Spectroscopic Implication: The distinction is immediately visible in the N-H stretching region. The target molecule (primary amide) exhibits a characteristic doublet (asymmetric/symmetric stretch), whereas the isomer (secondary amide) exhibits a singlet.

Analytical Workflow

The following diagram outlines the standardized workflow for characterizing this compound, emphasizing the differentiation from common impurities or isomers.



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Figure 1: Analytical workflow for the vibrational characterization of phenylacetamide derivatives.

Experimental Methodology

To ensure high-fidelity spectral data, particularly for the resolution of hydrogen-bonding networks inherent to amides, the following protocol is recommended.

Sample Preparation[5]

- Technique of Choice: KBr Pellet (Transmission).

- Rationale: Amides form strong intermolecular hydrogen bond networks. Transmission IR through a dilute KBr matrix often yields sharper resolution of the N-H stretching doublet compared to ATR (Attenuated Total Reflectance), where high contact pressure can induce polymorphic shifts or peak broadening.
- Alternative: Diamond ATR.
- Utility: Rapid qualitative ID. Note that peak positions in ATR may shift slightly to lower wavenumbers (1-2 cm) compared to transmission data due to the wavelength-dependent depth of penetration.

Acquisition Parameters[6]

- Range: 4000 – 400 cm

(Mid-IR).

- Resolution: 2 cm

(Required to resolve the fine structure of the aromatic overtones and the Amide I/II separation).

- Scans: Minimum 32 scans to improve Signal-to-Noise (S/N) ratio.

Spectral Assignment & Interpretation[7][8][9]

The spectrum of **2-(2-Methoxyphenyl)acetamide** is dominated by three distinct moieties: the Primary Amide, the Ether (Methoxy), and the 1,2-Disubstituted Aromatic Ring.

Region 1: High Frequency (4000 – 2500 cm)

This region confirms the "Primary Amide" identity.



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Region 2: The Double Bond Region (1700 – 1500 cm)

This is the most diagnostic region for carbonyl and ring characterization.



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Region 3: Fingerprint Region (1500 – 600 cm)

Specific identification of the ortho-methoxy substitution.



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Structural Logic Diagram

The following diagram visualizes the correlation between the chemical structure and the observed vibrational modes.



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Figure 2: Correlation map linking structural moieties to diagnostic IR bands.

Advanced Considerations: Hydrogen Bonding Intermolecular vs. Intramolecular

Unlike its isomer (*o*-acetanisidide), where the N-H is adjacent to the methoxy oxygen allowing for a 6-membered intramolecular hydrogen bond ring, **2-(2-methoxyphenyl)acetamide** has a

methylene spacer (

).

- **Steric Consequence:** The flexible methylene group allows the amide tail to rotate.
- **Crystal Lattice:** The solid-state spectrum will be dominated by Intermolecular Hydrogen Bonds (Amide-Amide dimerization). This results in the Amide I band appearing at a lower frequency (~1650 cm⁻¹) compared to a dilute solution spectrum (where it would shift toward 1680-1690 cm⁻¹).
- **Diagnostic Test:** To confirm H-bonding type, one can perform a dilution study in
. If the N-H peaks shift significantly and sharpen upon dilution, the bonding is intermolecular. If they remain static, it is intramolecular. For this compound, a significant shift is expected.

Quality Control & Troubleshooting

When analyzing synthesized batches of **2-(2-Methoxyphenyl)acetamide**, watch for these common deviations:

- **Broad O-H Band (3500-2500 cm⁻¹):** Indicates hydrolysis of the amide back to 2-methoxyphenylacetic acid. Look for a shift in the Carbonyl band to ~1700-1720 cm⁻¹ (Carboxylic Acid dimer).
- **Missing N-H Doublet:** If the region 3200-3400 shows a single peak, the sample may be the secondary amide isomer (o-acetanisidide) or a cyclized impurity.
- **Nitrile Peak (~2250 cm⁻¹):** Indicates incomplete hydrolysis if the starting material was 2-methoxybenzyl cyanide.

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